Ethanol,[1-3H]
Description
Ethanol,[1-³H] (C₂H₅OT) is a radiolabeled derivative of ethanol where a tritium (³H) isotope replaces a hydrogen atom at the C1 position (the hydroxyl-bearing carbon). This compound is widely used as a tracer in metabolic studies, enzyme kinetics, and pharmacological research due to its ability to track ethanol oxidation pathways and interactions with biological systems . Its specific activity—16.3 mCi/mmol ()—makes it suitable for sensitive detection in assays. Key applications include:
- Metabolic Studies: Oxidation by cytochrome P450 2E1 produces [1-³H]acetaldehyde or ³H₂O, depending on reaction conditions .
- Enzyme Kinetics: Used to measure isotope effects (e.g., T(V/K) = 6.8) and stereoselectivity in hydrogen abstraction .
- Phospholipid Biosynthesis: Incorporation into phosphatidylethanolamine (PE) intermediates in hepatocyte studies .
Properties
Molecular Formula |
C2H6O |
|---|---|
Molecular Weight |
50.08 g/mol |
IUPAC Name |
1,1-ditritioethanol |
InChI |
InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2T2 |
InChI Key |
LFQSCWFLJHTTHZ-BMCFWTDKSA-N |
Isomeric SMILES |
[3H]C([3H])(C)O |
Canonical SMILES |
CCO |
Origin of Product |
United States |
Preparation Methods
Carbonylation of Methanol Followed by Hydrogenolysis
One of the most authoritative and industrially relevant methods for ethanol production, which can be adapted for radiolabeled ethanol synthesis, involves the carbonylation of methanol to acetic acid, esterification to ethyl acetate, and subsequent hydrogenolysis to ethanol:
Step 1: Carbonylation of Methanol
Methanol reacts with carbon monoxide in the presence of a Group VIII metal catalyst (notably rhodium with iodine promoter) to form acetic acid. This reaction is conducted under controlled temperature (75°C to 300°C) and pressure (0.1 to 100 kg/cm² absolute). The catalysts are finely divided rhodium metal or rhodium salts, often promoted by iodine or bromine compounds, which facilitate the addition of CO across the C-O bond in methanol.Step 2: Esterification to Ethyl Acetate
The acetic acid formed is esterified with ethanol to produce ethyl acetate. This reaction can be vapor-phase catalyzed using acidic ion exchange resins or other solid acid catalysts such as silica gel or zirconium dioxide.Step 3: Hydrogenolysis of Ethyl Acetate
Ethyl acetate is then subjected to hydrogenolysis in the presence of a copper-zinc oxide catalyst mixture under hydrogen atmosphere. This step yields ethanol essentially as the sole alcohol product, which simplifies purification. The reaction conditions are carefully controlled to maximize ethanol output and minimize by-products.Radiolabeling Aspect
To prepare Ethanol,[1-3H], the hydrogen gas used in the hydrogenolysis step can be replaced or supplemented with tritium gas (³H₂), allowing selective incorporation of tritium at the 1-position of ethanol. The isotopic purity and specific activity depend on the tritium gas purity and reaction efficiency.Process Notes
The process is preferably continuous for industrial scale but can be adapted to batch or semi-continuous modes. The presence of solvents or diluents such as hydrocarbons or halogenated hydrocarbons can influence catalyst activity and product separation efficiency.
| Step | Reaction Conditions | Catalyst/Promoter | Product/Intermediate |
|---|---|---|---|
| Carbonylation | 75-300°C, 0.1-100 kg/cm² | Rhodium + iodine promoter | Acetic acid |
| Esterification | Vapor phase, acidic catalyst | Silica gel, Amberlyst 15, etc. | Ethyl acetate |
| Hydrogenolysis | Hydrogen atmosphere, 75-300°C | Cu-Zn oxide catalyst | Ethanol (including Ethanol,[1-3H]) |
Biosynthetic and Enzymatic Methods
Microbial Fermentation with Radiolabeled Precursors
An alternative method to chemical synthesis involves the use of genetically engineered microorganisms or natural fermentative bacteria to produce Ethanol,[1-3H]:
Genetic Engineering in Cyanobacteria or Bacteria
Researchers have introduced genes encoding pyruvate decarboxylase and alcohol dehydrogenase into cyanobacteria to create novel pathways for ethanol synthesis from fixed carbon sources. In these pathways, pyruvate is converted to acetaldehyde by pyruvate decarboxylase, which is then reduced to ethanol by alcohol dehydrogenase. By supplying radiolabeled substrates such as tritiated glucose or other precursors, Ethanol,[1-3H] can be biosynthesized with high specificity.Use of Obligate Fermentative Bacteria
Bacteria like Zymomonas mobilis naturally produce ethanol as their primary fermentation product. By feeding these bacteria with tritiated substrates, Ethanol,[1-3H] can be obtained. The enzymes involved (pyruvate decarboxylase and alcohol dehydrogenase) are abundant and efficient, facilitating good yields.
| Microorganism | Key Enzymes | Substrate | Radiolabel Incorporation Method |
|---|---|---|---|
| Cyanobacteria (engineered) | Pyruvate decarboxylase, Alcohol dehydrogenase | Radiolabeled glucose or carbon source | Metabolic incorporation of tritium via substrate |
| Zymomonas mobilis | Pyruvate decarboxylase, Alcohol dehydrogenase | Radiolabeled sugar substrates | Fermentation with tritiated substrates |
This biosynthetic approach offers a biologically selective way to incorporate tritium at the ethanol molecule’s 1-position, although purification from complex biological matrices is required.
Radiolabeling Considerations and Purification
Radiolabeling Efficiency
The choice of tritium source (e.g., tritium gas or tritiated water), reaction conditions, and catalyst system critically affect the specific activity and positional labeling of Ethanol,[1-3H].Purification Techniques
Following synthesis, Ethanol,[1-3H] is purified by fractional distillation or chromatographic methods to separate it from unreacted substrates, side products, and catalyst residues. The volatility differences between ethanol and other components facilitate efficient separation.Use of Ethanol as Solvent in Radiopharmaceuticals
Ethanol itself is widely used as a solvent and stabilizer in radiopharmaceutical chemistry due to its ability to inhibit radiolysis and improve solubility. The presence of ethanol can enhance reaction kinetics and labeling yields in radiolabeling protocols, as demonstrated in complexation reactions with trivalent metals.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Challenges |
|---|---|---|---|
| Chemical Synthesis | Carbonylation of methanol → acetic acid → ethyl acetate → hydrogenolysis with tritium gas | High purity, scalable, well-established catalysts | Requires specialized handling of tritium gas, multi-step process |
| Biosynthetic Methods | Genetic engineering of cyanobacteria or fermentation by Zymomonas mobilis using tritiated substrates | Selective labeling, biologically relevant | Complex purification, lower scalability |
| Radiolabeling Additives | Ethanol used as solvent in radiopharmaceutical synthesis | Enhances reaction kinetics, reduces precursor needed | Not a direct synthesis method for Ethanol,[1-3H] but relevant for application |
Chemical Reactions Analysis
Types of Reactions: Ethanol,[1-3H] undergoes similar chemical reactions as regular ethanol, including:
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Acetaldehyde,[1-3H] and acetic acid,[1-3H].
Reduction: Ethane,[1-3H].
Substitution: Ethyl chloride,[1-3H].
Scientific Research Applications
Pharmacological Applications
Ethanol is frequently utilized in pharmacological research due to its effects on drug metabolism and interaction.
- Inhibition of Drug Hydrolysis : A study demonstrated that ethanol significantly inhibits the hydrolysis of ester-type drugs by human serum albumin (HSA). The degree of inhibition varied among different HSA manufacturing lots, with reductions observed in the hydrolysis rates of drugs like aspirin and p-nitrophenyl acetate. Notably, ethanol inhibited the hydrolysis of aspirin by 22% to 35% depending on the HSA lot used, indicating its potential impact on drug bioavailability and efficacy .
| Drug | Inhibition (%) | HSA Lot |
|---|---|---|
| Aspirin | 22-35 | 090M7001V, SLBD7204V |
| p-Nitrophenyl Acetate | ~50 | Various Lots |
Neuroscience Research
Ethanol's role in neuroscience is profound, particularly concerning its effects on neurotransmitter systems.
- Serotonin Uptake : Research involving Fawn-Hooded rats indicated that ethanol intake reduced the maximum velocity (Vmax) of serotonin uptake in both the hippocampus and cortex. This suggests that ethanol may alter serotonin dynamics, potentially influencing mood and behavior .
- Cognitive Function : Recent studies have also explored how low to moderate ethanol exposure can reduce amyloid-beta plaques in models of Alzheimer’s disease. These findings suggest a protective effect against cognitive decline associated with alcohol use disorder .
Environmental and Ecological Applications
Ethanol is increasingly recognized for its applications in environmental science.
- Stress Tolerance in Plants : Ethanol has been shown to enhance stress tolerance in various plant species. For instance, it improves heat stress tolerance in Arabidopsis by activating the unfolded protein response mechanism. Additionally, ethanol treatment has been linked to enhanced drought tolerance across several crops including wheat, rice, and soybean .
| Plant Species | Stress Type | Ethanol Effect |
|---|---|---|
| Arabidopsis | Heat Stress | Enhanced tolerance via UPR |
| Rice | Drought Stress | Improved stomatal closure |
| Soybean | Salt Stress | Increased stress resilience |
Case Studies
- Neuroscience Study on Ethanol and Serotonin :
- Environmental Impact Assessment :
Mechanism of Action
The mechanism of action of Ethanol,[1-3H] is similar to that of regular ethanol but with the added ability to trace its movement due to its radioactive nature. Ethanol affects the central nervous system by interacting with various neurotransmitter receptors, including GABA, NMDA, and serotonin receptors. The tritium label allows researchers to track the distribution and metabolism of ethanol in real-time, providing valuable insights into its effects and pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Ethanol,[1-³H] and Comparators
Table 2: Isotope Effects in Ethanol Oxidation
Research Findings and Insights
- Stereoselectivity: Methanol oxidase abstracts the pro-R hydrogen of [1-³H]ethanol with 7:1 selectivity, contrasting with non-stereoselective P450 2E1 .
- Metabolic Byproducts: [1-³H]ethanol requires purification to remove ³H₂O, while [1-¹⁴C]ethanol generates ¹⁴CO₂ .
- Enzyme-Specific Behavior : Farnesyl pyrophosphate cyclases retain tritium in cyclic products, unlike hydrolytic enzymes producing tritiated farnesol .
Q & A
Basic Research Questions
Q. How can [1-3H]ethanol be used to study metabolic pathways in enzymatic systems?
- Methodological Answer : [1-3H]ethanol is employed to track hydrogen transfer in oxidation reactions. For example, in cytochrome P450 2E1 studies, the tritium label at the C1 position allows differentiation between acetaldehyde ([1-3H]acetaldehyde) and water (³H₂O) formation during ethanol oxidation. Kinetic parameters (e.g., T(V/K)) are calculated using isotopic partitioning data from scintillation counting and logarithmic analysis of specific activity ratios .
Q. What experimental approaches are used to track phospholipid biosynthesis using [1-3H]-ethanolamine?
- Methodological Answer : Radiolabeled [1-3H]-ethanolamine is incorporated into phosphatidylethanolamine (PE) via the CDP-ethanolamine pathway. Hepatocyte incubations are followed by extraction of lipid intermediates (e.g., ethanolamine phosphate, CDP-ethanolamine) and quantification via thin-layer chromatography (TLC) coupled with scintillation counting. This reveals ethanol’s inhibitory effects on PE synthesis by comparing radioactivity levels in intermediates .
Q. How do researchers ensure specificity when using [1-3H]ethanol in enzyme inhibition assays?
- Methodological Answer : Radioenzymatic assays, such as those for FAAH (Fatty Acid Amido Hydrolase), use [1-3H]ethanolamine as a hydrolysis product of anandamide. Specificity is maintained by isolating the enzyme-substrate complex via centrifugation or filtration, followed by liquid scintillation counting to measure tritium release. Controls include unlabeled ethanolamine to confirm competitive inhibition .
Advanced Research Questions
Q. How can kinetic isotope effects (KIEs) resolve contradictions in ethanol oxidation mechanisms?
- Methodological Answer : Competing pathways (e.g., hydrogen abstraction vs. hydroxylation) are distinguished using Dk (deuterium isotope effect) and T(V/K) (tritium isotope effect) ratios. For P450 2E1, Dk = 3.8 and T(V/K) = 6.8 indicate a primary KIE, confirming C1 hydrogen abstraction as the rate-limiting step. Discrepancies arise if secondary KIEs dominate, requiring revised transition-state modeling .
Q. What strategies prevent isotopic dilution in terpene synthase assays with [1-3H]geranyl pyrophosphate?
- Methodological Answer : Dual labeling (e.g., [2-¹⁴C,1-³H]geranyl pyrophosphate) allows tracking of both carbon backbone rearrangement and hydrogen migration. Reactions are quenched with KOH/EDTA to stabilize intermediates, and products are separated via silica gel chromatography. Scintillation counting quantifies ³H/¹⁴C ratios to distinguish between hydrolyzed and cyclized products .
Q. How can researchers optimize storage conditions for [1-3H]ethanol to minimize radiolytic decomposition?
- Methodological Answer : Tritiated compounds like [1-3H]ethanol are stored in ethanol:water (9:1) at -20°C to reduce radiolytic degradation. Regular purity checks via HPLC with radiometric detection are recommended. For long-term stability, dilute solutions (<1 mCi/mL) in amber vials minimize light- and radiation-induced bond cleavage .
Q. What analytical techniques validate the positional specificity of tritium in [1-3H]ethanol during enzyme-substrate binding studies?
- Methodological Answer : Nuclear magnetic resonance (NMR) with ³H detection or mass spectrometry (MS) coupled with stable isotope dilution confirms tritium retention at the C1 position. For example, in P450 2E1 assays, acetaldehyde derivatization (e.g., with dinitrophenylhydrazine) followed by LC-MS/MS distinguishes labeled vs. unlabeled adducts .
Data Analysis and Contradiction Resolution
Q. How do researchers reconcile discrepancies in tritium recovery rates across metabolic studies?
- Methodological Answer : Inconsistent recovery may arise from unaccounted side reactions (e.g., ethanol oxidation to acetate). Use parallel experiments with [1-¹⁴C]ethanol to quantify CO₂ release (via trapping in NaOH) and normalize ³H counts against ¹⁴C baselines. Statistical tools like ANOVA identify batch-specific variability .
Q. What computational models are used to predict isotopic partitioning in multi-step enzymatic reactions?
- Methodological Answer : Michaelis-Menten equations integrated with isotopic branching ratios (e.g., f = [³H₂O]/[³H-acetaldehyde]) model pathway dominance. Software like KinTek Explorer simulates time-dependent ³H accumulation, while Bayesian fitting resolves parameter uncertainties in complex systems like P450 2E1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
